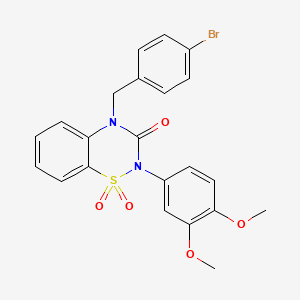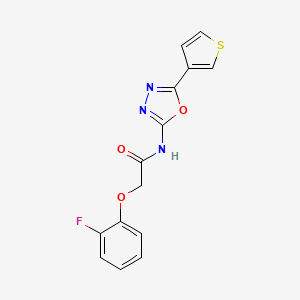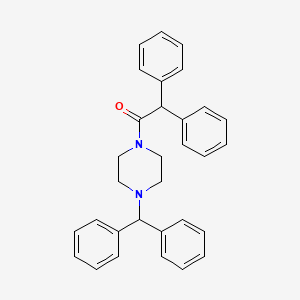![molecular formula C20H19N3O3S B2972268 2-(3'-(3,5-Dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894559-25-2](/img/structure/B2972268.png)
2-(3'-(3,5-Dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and structural elements, including a phenyl group, an indoline group, a thiazolidine group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the spiro[indoline-3,2’-thiazolidin] group suggests that the molecule has a spirocyclic structure, where two rings share a single atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the acetamide group could undergo hydrolysis to form an acid and an amine . The indoline and thiazolidine groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of the various functional groups. For example, the presence of polar groups like the acetamide could influence its solubility in different solvents .Applications De Recherche Scientifique
Antibacterial and Antimicrobial Applications
A study explored the synthesis of novel derivatives similar to the mentioned compound, demonstrating potent antibacterial activities. These derivatives were synthesized targeting various bacterial strains, showing broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria (Borad et al., 2015). This indicates the compound's potential application in developing new antibacterial agents.
Anti-inflammatory Applications
Research into thiazolidine-2,4-dione derivatives, closely related to the specified compound, has shown significant anti-inflammatory properties. These compounds inhibited the production of nitric oxide and prostaglandin E(2), suggesting their potential use in treating inflammatory diseases (Ma et al., 2011). This highlights the compound's relevance in developing therapies for inflammation-related conditions.
Antitumor and Antileukemic Activities
The compound and its derivatives have been investigated for their antitumor and antileukemic activities. A study demonstrated that certain derivatives possess cytotoxic activity against cancer cell lines, offering a basis for developing anticancer therapies (Novotortsev et al., 2021). Another research highlighted the synthesis of spiro[indoline-3,2′-thiazolidine]-2,4′-diones showing activity in leukemia screening tests, proposing their use in antileukemic drug development (Rajopadhye & Popp, 1987).
Antioxidant Properties
The compound's derivatives have been evaluated for their antioxidant properties, with some showing promising results in various antioxidant assays. These studies suggest potential applications in developing treatments for oxidative stress-related diseases (Koppireddi et al., 2013).
Synthesis and Molecular Modeling
Significant efforts have been made in synthesizing derivatives of the compound and understanding their structure-activity relationships through molecular modeling. This research aids in the rational design of more effective therapeutic agents, highlighting the compound's importance in drug discovery and development processes (Shkair et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-12-7-13(2)9-14(8-12)23-18(25)11-27-20(23)15-5-3-4-6-16(15)22(19(20)26)10-17(21)24/h3-9H,10-11H2,1-2H3,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPPYQDGRRFYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3'-(3,5-Dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-3-{[(3-methylbutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2972185.png)


![4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2972188.png)
![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2972189.png)
![3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-2-ylnaphthalene-2-carboxamide](/img/structure/B2972190.png)
![6-methyl-N-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2972192.png)

![8-(4-fluorophenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2972196.png)
![N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2972197.png)
![benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2972200.png)
![N-(2-chloro-4-methylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2972202.png)
